molecular formula C17H11N3O B189264 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile CAS No. 79225-55-1

3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile

Cat. No. B189264
Key on ui cas rn: 79225-55-1
M. Wt: 273.29 g/mol
InChI Key: PPWYWNPYONMTBG-UHFFFAOYSA-N
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Patent
US04545810

Procedure details

50 grams (0.183 mole) of the product of Example 1 was reacted with a mixture of 250 mls of conc. sulfuric acid and 50 mls of distilled water. This solution was heated to 150° C. for 6 hours, cooled and the mixture poured into ice. The precipitant solid was filtered, washed with water and air dried. This solid was recrystallized from absolute ethyl alcohol to give 4.0 grams (7.5%) yield of a white solid that melts at 243°-244° C. Calculated for C17H12N2O3C, 68.6; H, 4.04; N, 9.5. Found: C, 69.8; H, 4.13; N, 9.59.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4](=[O:21])[NH:5][N:6]=[C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:8]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)#N.S(=O)(=O)(O)[OH:23].[OH2:27]>>[C:1]([C:3]1[C:4](=[O:21])[NH:5][N:6]=[C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:8]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)([OH:23])=[O:27]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(#N)C=1C(NN=C(C1C1=CC=CC=C1)C1=CC=CC=C1)=O
Name
Quantity
250 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
the mixture poured into ice
FILTRATION
Type
FILTRATION
Details
The precipitant solid was filtered
WASH
Type
WASH
Details
washed with water and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
This solid was recrystallized from absolute ethyl alcohol
CUSTOM
Type
CUSTOM
Details
to give 4.0 grams (7.5%) yield of a white solid that melts at 243°-244° C

Outcomes

Product
Name
Type
Smiles
C(=O)(O)C=1C(NN=C(C1C1=CC=CC=C1)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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